5-Chloro-1-phenacylpyrimidin-2-one
Description
5-Chloro-1-phenacylpyrimidin-2-one is a pyrimidinone derivative characterized by a chlorinated pyrimidine core and a phenacyl substituent. Pyrimidinones are known for their roles in nucleoside analogs and kinase inhibitors, with substituents like chlorine and phenacyl groups influencing electronic properties, solubility, and biological activity . The following analysis focuses on structurally related chlorinated heterocycles from authoritative sources to infer comparative insights.
Properties
CAS No. |
81590-29-6 |
|---|---|
Molecular Formula |
C12H9ClN2O2 |
Molecular Weight |
248.66 g/mol |
IUPAC Name |
5-chloro-1-phenacylpyrimidin-2-one |
InChI |
InChI=1S/C12H9ClN2O2/c13-10-6-14-12(17)15(7-10)8-11(16)9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
XLISFNGIUCGGKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=C(C=NC2=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Data for Chlorinated Heterocycles
Key Observations
Electronic Effects: The pyrimidinone core in A693938 features an electron-withdrawing chlorine atom at C5, which may enhance electrophilic reactivity compared to the pyrrolopyridine system in A698636. The absence of a phenacyl group in both compounds limits direct comparisons with 5-Chloro-1-phenacylpyrimidin-2-one. However, phenacyl substituents are known to increase lipophilicity and steric bulk, which could alter solubility and target engagement relative to these analogs.
Synthetic Utility :
- A693938 is available in larger quantities (up to 25g), suggesting its broader use in scalable synthesis. In contrast, A698638 is offered in smaller quantities (≤1g), possibly due to specialized applications or synthetic complexity .
Biological Relevance: Chlorinated pyrimidinones are frequently employed in kinase inhibitor design, whereas brominated pyrrolopyridines (e.g., A698638) are explored in oncology for their kinase-modulating properties. The dual halogenation in A698638 may enhance binding affinity but could also increase metabolic stability concerns compared to monochlorinated analogs .
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